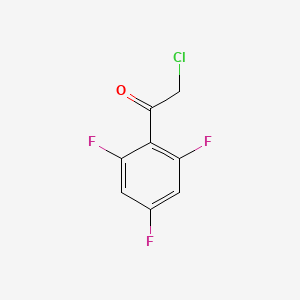
5-Chloro-3,3-difluoroindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Chloro-3,3-difluoroindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-chloroindole with difluorocarbene generated in situ from a difluoromethylating agent . The reaction conditions often involve the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-Chloro-3,3-difluoroindolin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Chloro-3,3-difluoroindolin-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Chloro-3,3-difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
5-Chloro-3,3-difluoroindolin-2-one can be compared with other similar compounds, such as:
5-Chloroindole: Lacks the difluoro substitution, which may affect its chemical reactivity and biological activity.
3,3-Difluoroindolin-2-one: Lacks the chlorine substitution, which may influence its properties and applications.
Indole derivatives: Various indole derivatives have different substitutions that can significantly alter their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C8H4ClF2NO |
|---|---|
Poids moléculaire |
203.57 g/mol |
Nom IUPAC |
5-chloro-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4ClF2NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) |
Clé InChI |
PTVMNQPXBPQJJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(C(=O)N2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate hydrochloride](/img/structure/B8798603.png)




![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8798634.png)
![1-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B8798641.png)





![(2-Acetamidobenzo[d]thiazol-6-yl)boronic acid](/img/structure/B8798702.png)
